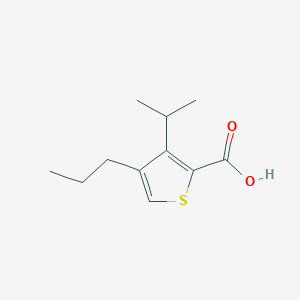
3-Isopropyl-4-propylthiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropyl-4-propylthiophene-2-carboxylic acid is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of isopropyl and propyl groups attached to the thiophene ring, along with a carboxylic acid functional group. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-4-propylthiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of thiophene derivatives followed by carboxylation. The reaction typically starts with the preparation of a thiophene intermediate, which is then subjected to alkylation using appropriate alkyl halides under basic conditions. The resulting alkylated thiophene is further carboxylated using carbon dioxide in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation and carboxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Isopropyl-4-propylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated thiophenes, nitrothiophenes.
Applications De Recherche Scientifique
3-Isopropyl-4-propylthiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of 3-Isopropyl-4-propylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. For example, it may inhibit certain enzymes involved in inflammatory processes or interact with receptors that regulate cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the isopropyl and propyl groups, making it less hydrophobic.
3-Methylthiophene-2-carboxylic acid: Contains a methyl group instead of isopropyl and propyl groups.
4-Propylthiophene-2-carboxylic acid: Similar structure but lacks the isopropyl group.
Uniqueness
3-Isopropyl-4-propylthiophene-2-carboxylic acid is unique due to the presence of both isopropyl and propyl groups, which can influence its chemical reactivity, biological activity, and physical properties. These substituents may enhance the compound’s lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C11H16O2S |
|---|---|
Poids moléculaire |
212.31 g/mol |
Nom IUPAC |
3-propan-2-yl-4-propylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H16O2S/c1-4-5-8-6-14-10(11(12)13)9(8)7(2)3/h6-7H,4-5H2,1-3H3,(H,12,13) |
Clé InChI |
DWPRSTURQLMTSS-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CSC(=C1C(C)C)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













